ヒヨスチアミン臭化水素酸塩

概要

説明

It is a secondary metabolite found in certain plants of the family Solanaceae, including henbane, mandrake, angel’s trumpets, jimsonweed, and Atropa belladonna (deadly nightshade) . This compound is known for its anticholinergic properties and has been used in various medical applications.

科学的研究の応用

Hyoscyamine hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical research.

Biology: Studied for its effects on biological systems and its role as a plant toxin.

Industry: Employed in the production of pharmaceuticals and other chemical products.

作用機序

Hyoscyamine Hydrobromide, also known as Daturine Hydrobromide, is a tropane alkaloid and the levo-isomer of atropine . It is commonly extracted from plants in the Solanaceae or nightshade family .

Target of Action

Hyoscyamine primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract .

Mode of Action

Hyoscyamine works by inhibiting the action of acetylcholine , the main neurotransmitter of the parasympathetic nervous system . It decreases the motility of the gastrointestinal (GI) tract and reduces the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways .

Biochemical Pathways

Hyoscyamine affects the cholinergic pathways by competitively inhibiting the action of acetylcholine at muscarinic receptors . This inhibition leads to a decrease in the activity of the parasympathetic nervous system, which is responsible for stimulating the body’s “rest-and-digest” or “feed and breed” activities.

Pharmacokinetics

Hyoscyamine is completely absorbed from the GI tract following oral or sublingual administration . It has a short duration of action and may need to be given multiple times per day .

Result of Action

The molecular and cellular effects of Hyoscyamine’s action include a decrease in the motility of the GI tract and a reduction in the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways . This results in the relief of various symptoms associated with functional gastrointestinal disorders, biliary and renal colic, and acute rhinitis .

生化学分析

Biochemical Properties

Hyoscyamine Hydrobromide competitively and non-selectively antagonizes muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract . It interacts with these biomolecules and inhibits the action of acetylcholine, a neurotransmitter, at these sites .

Cellular Effects

Hyoscyamine Hydrobromide influences cell function by reducing the motility of the gastrointestinal (GI) tract and reducing the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways . It also relaxes the muscles in the walls of the stomach .

Molecular Mechanism

The molecular mechanism of Hyoscyamine Hydrobromide involves binding to muscarinic acetylcholine receptors, blocking their effect . This leads to a range of effects including reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia .

Temporal Effects in Laboratory Settings

The effects of Hyoscyamine Hydrobromide can persist for up to 24 hours or longer after administration . This is because, after removal of the patch, hyoscyamine in the skin continues to enter the bloodstream .

Dosage Effects in Animal Models

In animal models, the effects of Hyoscyamine Hydrobromide vary with different dosages . For example, the electroencephalogram of the conscious cat remained unaffected by 5 and 10 mg/kg of Hyoscyamine Hydrobromide given intraperitoneally, whereas the levo form in doses from 1 to 4 mg/kg by the same route gave similar effects to atropine .

Metabolic Pathways

Hyoscyamine Hydrobromide is largely unmetabolized, however, a small amount is hydrolyzed into tropine and tropic acid . This indicates that it is involved in metabolic pathways that interact with these enzymes or cofactors .

Transport and Distribution

Hyoscyamine Hydrobromide is readily available in the community as an over-the-counter medication for nausea and vomiting

準備方法

Synthetic Routes and Reaction Conditions

Hyoscyamine hydrobromide can be synthesized through the extraction of hyoscyamine from plants in the Solanaceae family. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The isolated hyoscyamine is then reacted with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of Hyoscyamine hydrobromide involves large-scale extraction from plant sources followed by purification and conversion to the hydrobromide salt. The process typically includes steps such as maceration, filtration, solvent extraction, and crystallization to obtain the pure compound .

化学反応の分析

Types of Reactions

Hyoscyamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Hyoscyamine hydrobromide can lead to the formation of different oxidized derivatives, while substitution reactions can yield various substituted compounds .

類似化合物との比較

Similar Compounds

Atropine: Another tropane alkaloid with similar anticholinergic properties.

Scopolamine: A related compound used for its antimuscarinic effects.

Hyoscine: Similar in structure and function to Hyoscyamine hydrobromide.

Uniqueness

Hyoscyamine hydrobromide is unique due to its specific combination of pharmacological effects and its natural occurrence in certain plants. Its ability to block acetylcholine at muscarinic receptors makes it particularly useful in treating a variety of medical conditions .

特性

CAS番号 |

306-03-6 |

|---|---|

分子式 |

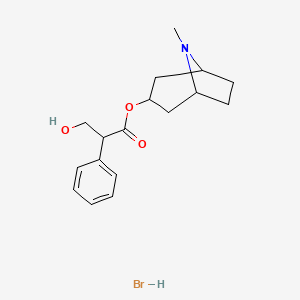

C17H24BrNO3 |

分子量 |

370.3 g/mol |

IUPAC名 |

[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14-,16+;/m0./s1 |

InChIキー |

VZDNSFSBCMCXSK-ZPQOTBKHSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |

異性体SMILES |

CN1[C@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br |

正規SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |

外観 |

Solid powder |

Key on ui other cas no. |

306-03-6 |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。